[(2S)-2-aminopropyl]dimethylamine
Description
Significance of Chiral Amines in Advanced Organic Synthesis
Chiral amines are indispensable building blocks and catalysts in modern organic synthesis. bham.ac.uk They are widely utilized in the construction of a diverse array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. bham.ac.ukscielo.br It is estimated that approximately 40-45% of small-molecule drugs feature a chiral amine scaffold, highlighting their significance in medicinal chemistry. nih.govamerigoscientific.com
The utility of chiral amines extends to their role as organocatalysts and as ligands in asymmetric catalysis. scielo.br In organocatalysis, chiral amines can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of stereoselective transformations. sigmaaldrich.com As chiral ligands, they coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. acs.org The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination, remains an active and important area of research. nih.govacs.org
Stereochemical Importance of Chiral Compounds in Chemical Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of chemical research. The chirality of a molecule can dramatically influence its physical, chemical, and biological properties. In a chiral environment, such as the biological systems of living organisms, enantiomers of a chiral compound can exhibit markedly different behaviors. mdpi.com
This enantioselectivity is critically important in pharmacology. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable or toxic effects. amerigoscientific.com This underscores the necessity of producing enantiomerically pure compounds for pharmaceutical applications. nih.gov Consequently, the development of stereoselective synthetic methods that can produce a single desired enantiomer is a major focus of contemporary chemical research. thieme-connect.comthieme-connect.comnih.gov
Overview of N-Containing Heterocycles and their Research Utility
Nitrogen-containing heterocycles are cyclic organic compounds where one or more carbon atoms in the ring are replaced by a nitrogen atom. These structures are ubiquitous in nature and are found in a vast number of biologically active compounds, including vitamins, alkaloids, and antibiotics. scielo.br Their structural diversity and ability to participate in various biological interactions make them privileged scaffolds in drug discovery.
The research utility of N-containing heterocycles is extensive. They serve as key intermediates in the synthesis of more complex molecules and are widely used in the development of pharmaceuticals, agrochemicals, and polymers. acs.org Their ability to coordinate with metals also makes them valuable as ligands in catalysis. The ongoing exploration of new synthetic routes to novel N-containing heterocycles continues to be a vibrant and productive area of organic chemistry.
Chemical Compound Information
| Compound Name |
| [(2S)-2-aminopropyl]dimethylamine |
| 1,2-diaminocyclohexane |
| 1,2-diphenylethylenediamine |
| 4-chloropyridine |
| 3,5-dibromo-4-chloropyridine |
| (S)-2-aminobutanamide |
| (R)-glycidol |
| (S)-2-hydroxybutyrolactone |
| 2,2,2-trifluoroethyl iodide |
| (S)-2-amino-4,4,4-trifluorobutanoic acid |
| Acetic anhydride (B1165640) |
| Benzaldehyde |
| Carbonyl compounds |
| Diethylzinc |
| Diphenylphosphine oxide |
| Grignard reagents |
| Indoles |
| Ketimines |
| Maleimides |
| Malonates |
| Nitromethane |
| Nitroalkenes |
| Organoaluminum reagents |
| Pseudoephedrine |
| Quinine |
| Salicylamide |
| Thiourea |
| Trichlorosilane |
| Trimethylaluminum |
| Trimethylsilyl iodide |
Properties of this compound
| Property | Value |
| Molecular Formula | C5H14N2 |
| Molecular Weight | 102.18 g/mol |
| CAS Number | 70831-55-9 |
| MDL Number | MFCD19204342 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-55-9 | |
| Record name | [(2S)-2-aminopropyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s 2 Aminopropyl Dimethylamine and Its Chiral Analogues
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces or enantiomers of a substrate.
Asymmetric Catalysis in Chiral Amine Preparation
Asymmetric catalysis is a powerful tool for the synthesis of chiral amines, offering high efficiency and atom economy. rsc.org This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. The primary methods in this category include organocatalysis, transition metal-catalyzed reactions, and biocatalysis.
Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. thieme-connect.de This field has seen significant growth, with various strategies developed for the asymmetric synthesis of chiral amines. rsc.org Proline and its derivatives are among the most common organocatalysts used in reactions like the Mannich reaction to produce chiral diamines. acs.org For instance, the direct asymmetric Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines, catalyzed by proline or axially chiral amino sulfonamides, can provide access to both syn- and anti-vicinal diamines with high stereoselectivity. acs.org
Another organocatalytic approach involves the enantioselective reduction of nitroenamines. This has been successfully performed under continuous-flow conditions, yielding chiral 1,2-diamino derivatives with enantioselectivities consistently above 90%. thieme-connect.de The subsequent reduction of the nitro group can be achieved using metal-free methods, such as with trichlorosilane, providing a completely metal-free route to chiral diamines. thieme-connect.de
| Catalyst Type | Reaction | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Proline-derived | Asymmetric Mannich Reaction | N-protected aminoacetaldehydes, N-Boc-imines | syn- and anti-vicinal diamines | High | acs.org |
| Organocatalyst | Enantioselective reduction | Aryl-substituted nitroenamines | Chiral 1,2-diamino derivatives | >90% | thieme-connect.de |
Transition metal catalysis is a highly effective method for the enantioselective synthesis of chiral amines. rsc.org Asymmetric hydrogenation of C=N bonds and hydroamination of alkenes are two of the most prominent strategies.
Asymmetric Hydrogenation: This method involves the reduction of a prochiral imine or enamine using hydrogen gas in the presence of a chiral transition metal complex. A wide range of chiral ligands, particularly those based on rhodium, ruthenium, and iridium, have been developed to achieve high enantioselectivities. For example, polymer-supported catalysts have been used in the asymmetric transfer hydrogenation of aromatic ketones to produce chiral secondary alcohols, which are precursors to amines, with enantioselectivities up to 99% ee. iupac.org The reduction of enamides using copper catalysts has also been shown to produce syn-1,2-diamines with high diastereoselectivity and enantioselectivity. rsc.org
| Metal | Ligand Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ruthenium | Polymer-supported chiral ligand | Aromatic ketones | Chiral secondary alcohols | up to 99% | iupac.org |
| Copper | N,N'-dioxide | Enamides | syn-1,2-diamines | up to 95% | rsc.org |
Asymmetric Hydroamination: This reaction involves the addition of an N-H bond across a C=C double bond. Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been reported to produce enantioenriched 1,2-diamines with high regio- and enantioselectivity. nih.gov The pivaloyl protecting group was found to be crucial for the success of this transformation. nih.gov Rhodium-catalyzed hydroamination of allylamines has also been developed, though it is more limited in the scope of the alkene substrate. nih.gov
| Metal | Reaction | Substrate Type | Product Type | Key Feature | Reference |
| Copper | Hydroamination | γ-substituted allylic pivalamides | Enantioenriched 1,2-diamines | High regio- and enantioselectivity | nih.gov |
| Rhodium | Hydroamination | Allylamines | Vicinal diamines | Limited alkene scope | nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. rsc.org Transaminases are a key class of enzymes for the synthesis of chiral amines. They catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. While wild-type transaminases often have a limited substrate scope, protein engineering has expanded their utility to a wider range of substrates. rsc.org
Another biocatalytic approach is the use of C-N lyases, such as ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase), in the reverse reaction. This enzyme has been shown to catalyze the addition of various arylalkylamines to fumarate, producing N-arylalkyl-substituted L-aspartic acids with excellent enantiopurity (>99% ee). rsc.org These products can then be further transformed into the desired chiral diamines. The enzymatic reductive amination of fluorinated pyruvate (B1213749) derivatives using alanine (B10760859) dehydrogenases has also been explored for the synthesis of fluorinated alanine enantiomers. nih.gov
| Enzyme Class | Reaction Type | Substrate(s) | Product Type | Enantiomeric Excess (ee) | Reference |
| Transaminases | Amine transfer | Prochiral ketones/aldehydes, amine donor | Chiral amines | High | rsc.org |
| C-N Lyases (EDDS lyase) | Hydroamination | Fumarate, arylalkylamines | N-arylalkyl-substituted L-aspartic acids | >99% | rsc.org |
| Alanine Dehydrogenase | Reductive amination | Fluorinated pyruvates | Fluorinated alanine enantiomers | High | nih.gov |
Chiral Pool Synthesis Utilizing Precursors of (S)-Configuration
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of [(2S)-2-aminopropyl]dimethylamine, (S)-alanine is an ideal chiral precursor. The synthesis can be initiated by the reduction of the carboxylic acid of N-protected (S)-alanine to the corresponding alcohol. This can be followed by conversion of the alcohol to a leaving group and subsequent displacement with a dimethylamino group. A common route involves the conversion of N-Boc-(S)-alanine to the corresponding N-Boc-(S)-alaninol, followed by tosylation and nucleophilic substitution with dimethylamine (B145610). The final step is the deprotection of the Boc group to yield the target diamine.
A plausible synthetic sequence starting from (S)-alanine would be:
Protection of the amino group of (S)-alanine (e.g., as a Boc derivative).
Reduction of the carboxylic acid to a primary alcohol.
Activation of the alcohol (e.g., tosylation or mesylation).
Nucleophilic substitution with dimethylamine.
Deprotection of the primary amino group.
Reductive amination of (S)-alaninamide with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) is another potential route. wikipedia.orgyoutube.com
Dynamic Kinetic Resolution in Amine Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.org This process requires a catalyst that can selectively react with one enantiomer while another catalyst or condition facilitates the rapid interconversion of the enantiomers of the starting material.
In the context of amine synthesis, DKR can be applied to racemic starting materials that can be easily epimerized. wikipedia.org For example, a chemoenzymatic DKR approach might involve the use of a lipase (B570770) to selectively acylate one enantiomer of a racemic amine, while a metal catalyst, such as a ruthenium complex, facilitates the racemization of the unreacted amine. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral amines and alcohols. wikipedia.org The key to a successful DKR is the careful tuning of the rates of resolution and racemization.
Classical and Modern Synthetic Routes to Dimethylaminoamines
Microwave-Enhanced Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and, in some cases, improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. okstate.eduresearchgate.net This rapid heating is beneficial for various reactions used in amine synthesis.
For the synthesis of chiral amines, microwave-assisted methods have been successfully applied. For example, the rhodium-catalyzed asymmetric alkenylation of N-tosyl aldimines with potassium alkenyltrifluoroborates to produce chiral allylic amines is significantly accelerated under microwave irradiation without compromising enantioselectivity. okstate.edu Similarly, the synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols proceeds efficiently under microwave conditions, often in the absence of a solvent. rsc.org One-pot reactions, such as the condensation of o-phenylenediamines with amino acids to form aminomethyl benzimidazoles, have also been effectively conducted in household microwave ovens, demonstrating the accessibility of this technology. researchgate.net These examples highlight the potential of microwave technology to expedite the synthesis of complex amines and their precursors. youtube.com
Influence of Reaction Conditions on Stereoselectivity and Yield in Chiral Amine Synthesis
The asymmetric synthesis of 1,2-diamines, a structural motif present in this compound, can be achieved through various catalytic methods where the ligand plays a crucial role. rsc.org For instance, in rhodium-catalyzed asymmetric additions, the structure of the chiral ligand bound to the metal center directs the approach of the nucleophile to the imine, thereby determining the stereochemistry of the newly formed chiral center. chemrxiv.org Subtle modifications to the ligand structure can lead to significant changes in enantioselectivity. chemrxiv.org
In biocatalytic methods, such as reductive amination using fungal reductive aminases (RedAms), reaction conditions are also critical. rsc.orgnih.gov The pH of the reaction medium, temperature, and substrate concentration can affect enzyme activity and stability. For example, performing reactions at 30 °C with an appropriate buffer (e.g., pH 9) and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration can lead to excellent conversions (>97%) and enantiomeric excess for the synthesis of a broad range of primary amines. nih.gov
The choice of starting materials and protecting groups is also a key factor. In the stereoselective synthesis of amino sugars, the use of a 2N,3O-oxazolidinone protecting group on a mannosamine (B8667444) precursor allows for highly stereoselective anomeric O-alkylation, leading to β-mannosides with excellent stereocontrol. nih.gov Similarly, the synthesis of specific stereoisomers of 2-amino-3-hydroxypropanoic acid derivatives can be controlled by starting from a common chiral material like Garner's aldehyde and carefully planning the subsequent stereocontrolled steps. elsevierpure.com The resolution of a racemic mixture, for example by forming diastereomeric salts with a chiral acid like tartaric acid, is a classical method where crystallization conditions can influence the purity and yield of the separated enantiomers. wikipedia.org
Table 3: Factors Influencing Stereoselectivity and Yield
| Factor | Influence | Example |
|---|---|---|
| Catalyst/Ligand | The chiral environment created by the ligand dictates the stereochemical outcome in asymmetric catalysis. | In Rh-catalyzed additions, different chiral diamine ligands (L2 vs. L3) resulted in varied yields and enantiomeric ratios for chiral sulfonamides. chemrxiv.org |
| Temperature | Can affect reaction rates and the stability of catalysts and intermediates. Lower temperatures often favor higher selectivity. | Fungal Reductases from Neosartorya spp. show greater thermal stability, allowing for effective synthesis at controlled temperatures (e.g., 30°C). rsc.orgnih.gov |
| Solvent | Can influence catalyst solubility, stability, and the transition state geometry of the stereodetermining step. | Asymmetric addition reactions using a specific chiral diamine ligand have been successfully demonstrated in both water and organic solvents. chemrxiv.org |
| pH | Crucial for enzyme activity in biocatalysis and for controlling reactivity in chemical reactions involving acid/base-sensitive groups. | Reductive amination with RedAms is often performed at a specific pH (e.g., pH 9) to ensure optimal enzyme function. nih.gov |
| Protecting Groups | Can direct the stereochemical course of a reaction by inducing steric hindrance or forming rigid cyclic intermediates. | A 2N,3O-oxazolidinone protecting group on a mannosamine derivative ensures stereoselective formation of the β-glycosidic bond. nih.gov |
Stereochemical Investigations and Enantioselective Control
Fundamental Principles of Chirality in Amines
Chirality in amines is a fundamental concept rooted in the three-dimensional arrangement of substituents around the nitrogen atom. In simple amines, the nitrogen atom is sp³ hybridized, resulting in a tetrahedral electron-group geometry. libretexts.org Three of these sp³ orbitals form sigma bonds with other atoms (carbon or hydrogen), while the fourth orbital holds a non-bonding lone pair of electrons. libretexts.org When the three substituents attached to the nitrogen are different, the nitrogen atom becomes a stereogenic center, and the molecule, in principle, can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.orgwikipedia.org
A critical feature of tertiary amines with a chiral nitrogen center is the phenomenon of pyramidal inversion, also known as nitrogen inversion. wikipedia.org This process involves a rapid oscillation of the nitrogen atom and its substituents, where the molecule passes through a planar, sp² hybridized transition state. libretexts.org In this transition state, the lone pair occupies a p-orbital. This inversion interconverts the two enantiomeric forms at a very high rate. For typical acyclic amines, this inversion occurs billions of times per second at room temperature. libretexts.orgwikipedia.org The energy barrier for this process is generally low, which prevents the isolation of individual enantiomers under normal conditions, leading to a racemic mixture. libretexts.org
However, certain structural constraints can increase the energy barrier to inversion, slowing down the rate of racemization. For instance, incorporating the nitrogen atom into a small, strained ring system (like a three-membered aziridine (B145994) ring) significantly hinders inversion due to the increased angle strain in the planar transition state. stereoelectronics.org The energy barrier for inversion is also influenced by the nature of the substituents attached to the nitrogen.
In contrast to tertiary amines, quaternary ammonium (B1175870) salts, which have four different substituents bonded to the nitrogen and lack a lone pair, are configurationally stable. libretexts.org The absence of the lone pair means that pyramidal inversion cannot occur. Consequently, chiral quaternary ammonium salts can be resolved into their respective enantiomers, which are stable at room temperature. libretexts.orgyoutube.com
| Compound | Inversion Barrier (kJ/mol) | Reference |
|---|---|---|
| Ammonia (NH₃) | 24.2 | wikipedia.org |
| Trimethylamine ((CH₃)₃N) | ~25 | libretexts.org |
| Phosphine (PH₃) | 132 | wikipedia.org |
Stereochemical Factors Governing Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction, leading to an optically active product. For the synthesis of chiral amines, controlling the stereochemistry is paramount and is governed by several key factors. acs.org The primary strategies involve the use of chiral auxiliaries, chiral catalysts, or substrate-based control.
Chiral Catalysis is a highly efficient method where a small amount of a chiral catalyst directs the reaction to produce a large quantity of an enantiomerically enriched product.
Transition Metal Catalysis : This approach utilizes complexes of metals (such as iridium, rhodium, or ruthenium) with chiral ligands. acs.org The chiral ligand creates a chiral environment around the metal center, which coordinates to the substrate (e.g., an imine or enamine) and forces the incoming reagent (e.g., hydrogen) to add from a specific face, thus determining the stereochemistry of the newly formed stereocenter. acs.org The steric and electronic properties of the ligand are fine-tuned to maximize enantioselectivity. acs.org
Biocatalysis : Enzymes like transaminases, oxidases, and dehydrogenases offer exceptional stereoselectivity under mild reaction conditions. nih.gov Transaminases, for example, can transfer an amino group from a donor molecule to a prochiral ketone with high precision, creating a chiral amine. nih.gov Protein engineering and directed evolution are used to modify these enzymes to accept a wider range of substrates and enhance their catalytic efficiency and selectivity. nih.govrochester.edu
Organocatalysis : This method employs small, chiral organic molecules as catalysts. For instance, chiral phosphoric acids or amines can activate substrates and control the stereochemical outcome of a reaction. thieme-connect.com
Chiral Auxiliaries involve temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. A common strategy is the reduction of a chiral imine formed from a prochiral ketone and a chiral amine auxiliary. thieme-connect.com
Substrate-Based Control relies on existing stereocenters within the substrate molecule to influence the formation of a new stereocenter. The steric bulk and electronic nature of the groups surrounding the reacting center dictate the direction of attack by a reagent, leading to a preferred diastereomer.
The effectiveness of asymmetric induction is highly dependent on the reaction conditions, including temperature, solvent, and the specific reagents used. Lower reaction temperatures often enhance selectivity by amplifying the small energy differences between the diastereomeric transition states that lead to the different enantiomers.
Control of Stereocenter Formation in [(2S)-2-aminopropyl]dimethylamine Synthesis
The synthesis of this compound, a chiral diamine, requires precise control over the formation of the stereocenter at the C2 position. This is typically achieved through enantioselective methods that start from either chiral precursors or utilize asymmetric catalysis.
One established route involves the reductive amination of a chiral starting material. A common precursor is the naturally occurring and enantiopure amino acid, (S)-Alanine. The synthesis can proceed as follows:
Amide Formation : The carboxylic acid group of (S)-Alanine is converted into an N,N-dimethylamide. This can be achieved using standard peptide coupling reagents or by conversion to an acid chloride followed by reaction with dimethylamine (B145610).
Reduction : The resulting amide, (S)-2-(dimethylaminoformamido)propanoic acid, is then reduced. A powerful reducing agent like lithium aluminium hydride (LiAlH₄) is used to reduce both the amide and the carboxylic acid (if not already protected or modified) to the corresponding amines. This one-pot reduction directly yields this compound.
Another key strategy is the asymmetric hydrogenation of a suitable prochiral substrate, such as an imine or enamine, using a transition metal catalyst with a chiral ligand. acs.org For a related structure, (S)-2-amino-3-methylbutane, a chiral building block was used in a key step of a multi-step synthesis, highlighting the importance of starting with enantiopure materials. sigmaaldrich.com
A different approach could involve the nucleophilic substitution of a chiral precursor where a leaving group at the C2 position is displaced by a dimethylamino group. For example, starting with (S)-1-amino-2-propanol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with dimethylamine would proceed via an Sₙ2 mechanism, potentially with inversion of configuration, which must be accounted for in the synthetic design.
The choice of method depends on factors such as the availability of starting materials, desired scale, and required enantiomeric purity. The use of precursors from the chiral pool, like amino acids, is often a cost-effective and reliable way to ensure high enantiomeric purity in the final product. sigmaaldrich.com
Enantiomeric Purity Assessment in Academic Research
Determining the enantiomeric purity of a chiral compound like this compound is a critical step in academic research to validate the success of an asymmetric synthesis. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. Several analytical techniques are employed for this purpose.
Chiral Chromatography is the most common and reliable method.
High-Performance Liquid Chromatography (HPLC) : The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. This results in their separation and detection as two distinct peaks. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.
Gas Chromatography (GC) : Similar to HPLC, chiral GC uses a capillary column coated with a chiral stationary phase. This technique is suitable for volatile compounds. The amine may need to be derivatized first (e.g., by acylation) to increase its volatility and improve separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often after derivatizing the enantiomeric mixture with a chiral agent.
Chiral Derivatizing Agents (CDAs) : The chiral amine is reacted with an enantiomerically pure chiral agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals for specific protons or carbons in the two diastereomers will appear at different chemical shifts, and the integration of these signals allows for the quantification of their ratio.
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents : These are chiral compounds that form weak, transient diastereomeric complexes with the enantiomers in the NMR tube. This interaction can induce small, measurable differences in the chemical shifts of the enantiomers' signals, allowing for their resolution and quantification without covalent modification of the analyte.
Circular Dichroism (CD) Spectroscopy is another technique used for stereochemical analysis. Chiral molecules absorb left and right-handed circularly polarized light differently. This differential absorption, plotted against wavelength, gives a unique CD spectrum for each enantiomer. While primarily used for determining absolute configuration, CD sensing assays have been developed where a probe molecule reacts with the chiral amine to generate a CD signal whose intensity can be correlated to the enantiomeric composition. nsf.gov
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and resolution; direct analysis. | Requires specialized, often expensive, columns; method development can be time-consuming. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Uses standard NMR equipment; provides structural information. | Requires enantiomerically pure derivatizing agent; reaction must go to completion without racemization. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Non-destructive; no chemical modification needed. | Induced chemical shift differences can be small; may require specific solvents and low temperatures. |
Catalytic Applications in Asymmetric Transformations
Asymmetric Organocatalysis Mediated by Chiral Amine Structures
Chiral amines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions, often with high stereocontrol. rsc.org The catalytic power of chiral primary and secondary amines typically relies on their ability to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. researchgate.netmdpi.com
In the context of chiral 1,2-diamines, the mechanism often involves a bifunctional activation. One amine group (typically the primary or secondary amine) interacts with the carbonyl compound to form the reactive enamine or iminium ion, while the second amine functionality, often in its protonated ammonium (B1175870) form, can act as a hydrogen-bond donor. This secondary interaction helps to organize the transition state by coordinating with the electrophile, thereby directing the stereochemical outcome of the reaction. researchgate.netmdpi.com
For instance, organocatalysts derived from chiral 1,2-diamines have been successfully employed in asymmetric aldol (B89426) reactions. The reaction cycle generally proceeds through the formation of an enamine from the catalyst and a ketone. This enamine then attacks an aldehyde, with the stereoselectivity being controlled by the chiral scaffold of the catalyst, which dictates the facial selectivity of the attack. researchgate.net The steric hindrance provided by substituents on the diamine backbone and the hydrogen bonding between the ammonium group and the aldehyde are crucial factors in determining the enantioselectivity. researchgate.netmdpi.com Similarly, these catalysts have shown efficacy in Michael additions and nitroso aldol reactions. mdpi.commdpi.com
While specific studies focusing exclusively on [(2S)-2-aminopropyl]dimethylamine as an organocatalyst are not extensively documented, its structural similarity to other effective chiral 1,2-diamine catalysts, such as derivatives of (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-cyclohexane-1,2-diamine, suggests its potential in mediating similar asymmetric transformations. researchgate.netmdpi.com The interplay between its primary and tertiary amine functionalities could be harnessed for bifunctional catalysis.
Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions
The synthesis of chiral ligands for transition metal catalysts is a dominant strategy in asymmetric synthesis. nih.gov Chiral 1,2-diamines are privileged scaffolds for creating bidentate ligands that can coordinate to a metal center, creating a well-defined chiral environment that influences the stereochemical course of a reaction. rsc.orgua.es These ligands have been instrumental in a wide array of metal-catalyzed processes, including asymmetric hydrogenation, cross-coupling reactions, and allylic substitutions. ua.esnih.gov
The versatility of this compound stems from the differential reactivity of its two amino groups. The primary amine provides a reactive handle for derivatization, allowing for the synthesis of a wide variety of chiral ligands, such as Schiff bases, amides, sulfonamides, or aminophosphines. mdpi.comresearchgate.net
A common strategy involves the condensation of the primary amine with an aldehyde or ketone to form a chiral imine (Schiff base). This new N-donor atom, along with the original tertiary amine, can form a bidentate chelate with a transition metal. Further modifications can be made to tune the steric and electronic properties of the ligand to optimize enantioselectivity for a specific reaction. For example, introducing bulky substituents on the imine fragment can enhance the steric bulk around the metal center, leading to higher asymmetric induction. chemrxiv.org
Another approach is the synthesis of aminophosphine (B1255530) ligands, where the primary amine is converted into a phosphinoamino group. researchgate.net These P,N-ligands are highly effective in many catalytic reactions due to the different electronic properties of the soft phosphorus and hard nitrogen donor atoms. nih.gov The modular nature of these synthetic routes allows for the creation of a library of ligands from a single chiral precursor like this compound, facilitating the rapid screening and optimization of catalysts for a given transformation. nih.gov
Table 1: Examples of Chiral Ligand Synthesis from Diamine Scaffolds
| Precursor Diamine | Reagent | Ligand Type | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | Benzenesulfonyl chloride | Sulfonamide | mdpi.com |
| (R,R)-1,2-Diphenylethylenediamine | Aldehyde | Imine (for Diaza-Cope) | researchgate.net |
| Chiral Diamine | Chlorodiphenylphosphine (ClPPh₂) | Aminophosphine | researchgate.net |
| (S)-Limonene-derived diamine | N/A | N,N'-Diamine | chemrxiv.org |
This table presents examples of ligand synthesis strategies applicable to chiral diamines.
Ligands derived from this compound typically act as bidentate N,N-chelators. Upon reaction with a metal salt, such as those of palladium, rhodium, iridium, or copper, the ligand coordinates to the metal center through the nitrogen atoms of the tertiary amine and the derivatized primary amine (e.g., an imine or amide). researchgate.netcore.ac.ukgssrr.org This chelation forms a stable five-membered ring, creating a rigid and predictable chiral pocket around the metal's active site.
The fundamental principle behind asymmetric catalysis with these metal-ligand complexes is the transfer of chirality from the ligand to the substrate during the catalytic cycle. The chiral ligand enforces a specific spatial arrangement of the substrates as they coordinate to the metal center, making one of the two possible enantiomeric transition states energetically more favorable.
In a palladium-catalyzed asymmetric allylic amination, for example, a Pd(0) species coordinates to an allylic substrate, forming a π-allyl-Pd(II) intermediate. The chiral diamine-derived ligand controls the geometry of this intermediate. The subsequent nucleophilic attack is directed to one of the two allylic termini and from a specific face, leading to the preferential formation of one enantiomer of the product. nih.gov
Similarly, in enantioselective C-H activation, metal chelation to the chiral ligand can create a rigid transition state that allows for efficient transfer of asymmetric information from the ligand's chiral center to the palladacycle intermediate, guiding the subsequent bond formation with high stereocontrol. nih.gov The steric and electronic properties of the ligand are paramount in stabilizing the desired transition state and destabilizing competing pathways, thus maximizing the enantiomeric excess (ee) of the product. nih.gov
Role of this compound in Specific Enantioselective Transformations
While detailed reports on the direct use of ligands from this compound are limited, the established success of structurally related chiral 1,2-diamine ligands provides a strong predictive framework for its potential applications.
Table 2: Performance of Related Chiral Diamine Ligands in Asymmetric Catalysis
| Reaction | Catalyst/Ligand | Substrate | Yield | ee (%) | Reference |
| Aldol Reaction | Protonated (R,R)-DPEN derivative | Aromatic Aldehyde & Cyclohexanone | High (up to 80%) | High (up to 90%) | researchgate.net |
| Michael Addition | (1R,2R)-Cyclohexanediamine derivative | trans-β-Nitrostyrene & Acetylacetone | Up to 93% | Up to 41% | mdpi.com |
| Allylic Amination | Pd₂(dba)₃ / Chiral Sulfamate Ligand | Cyclohexenol-derived carbonate | Good | >90% | nih.gov |
| C-H Activation/ Cycloaddition | Pd(OAc)₂ / (R)-Ac-NOBIN | Homobenzyltriflamide & Allene | 92% | 94% | nih.gov |
| Hydroformylation | [Rh(CO)₂(acac)] / Aminophosphine Ligand | Styrene | High | Up to 51% | researchgate.net |
This table illustrates the effectiveness of various chiral diamine-based catalysts in different enantioselective reactions, suggesting potential applications for ligands derived from this compound.
Based on these precedents, ligands synthesized from this compound are expected to be effective in a range of important reactions:
Asymmetric Hydrogenation: Iridium or Rhodium complexes could catalyze the enantioselective reduction of ketones and imines.
Asymmetric Cross-Coupling: Nickel or Palladium complexes could be employed in stereoconvergent Suzuki or Negishi reactions to form chiral C-C bonds. researchgate.net
Asymmetric C-H Functionalization: Palladium catalysts could mediate enantioselective C-H activation/annulation cascades to construct complex chiral molecules. nih.gov
Asymmetric Diamination: Copper or Palladium catalysis could be used for the synthesis of other valuable chiral 1,2-diamines. ua.es
The development and application of catalysts derived from this compound represent a promising avenue for the discovery of new and efficient methods for asymmetric synthesis.
Reactions and Mechanistic Studies Involving 2s 2 Aminopropyl Dimethylamine
Amine Reactivity and Reaction Pathways
The presence of both a primary and a tertiary amine within the same molecule imparts a dual reactivity to [(2S)-2-aminopropyl]dimethylamine. The primary amine is a potent nucleophile and can readily participate in reactions with electrophiles. The tertiary amine, while also nucleophilic, can act as a base or be involved in the formation of charged intermediates. This differential reactivity is fundamental to its application in asymmetric synthesis and catalysis.
Nucleophilic Substitution Reactions
The primary amine group of this compound readily engages in nucleophilic substitution reactions. For instance, it can react with alkyl halides or other electrophilic carbon centers to form new carbon-nitrogen bonds. The stereochemistry of the starting material is often preserved in these reactions, making it a valuable chiral auxiliary.
Formation of Iminium Intermediates
The tertiary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form iminium ions. These intermediates are highly reactive towards nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. The formation of iminium ions is a key step in many organocatalytic cycles.
Rearrangement Reactions and Stereochemical Implications
While specific examples of rearrangement reactions involving this compound are not extensively documented in the provided search results, the inherent chirality of the molecule suggests that any such rearrangements would have significant stereochemical consequences. The stereocenter at the second carbon position would likely influence the stereochemical outcome of any intramolecular bond reorganization, potentially leading to the formation of new stereocenters with high diastereoselectivity.
Cyclization and Annulation Reactions
The bifunctional nature of this compound makes it an ideal candidate for cyclization and annulation reactions. The two amine groups can react with a single bifunctional electrophile to form heterocyclic structures. For example, reaction with a dicarbonyl compound could lead to the formation of a diazacyclic ring system. These reactions are often stereospecific, with the stereochemistry of the product being dictated by the (S)-configuration of the starting diamine.
Oxidative and Reductive Transformations of Amines
The amine functional groups in this compound can undergo both oxidative and reductive transformations. The primary amine can be oxidized to an imine or a nitrile, or it can be reductively aminated with a carbonyl compound to form a secondary amine. The tertiary amine is generally more resistant to oxidation but can be cleaved under specific oxidative conditions. Reductive conditions are not typically applied to the amine groups themselves but rather to functional groups that may have been introduced through reactions involving the amines.
Spectroscopic Probing of Reaction Intermediates
The study of reaction mechanisms involving this compound often relies on spectroscopic techniques to identify and characterize transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, allowing for the observation of changes in the chemical environment of the molecule's protons and carbons as a reaction progresses. For example, the formation of an iminium ion can be detected by the downfield shift of the proton and carbon signals adjacent to the positively charged nitrogen atom. Other spectroscopic methods, such as infrared (IR) spectroscopy and mass spectrometry (MS), can also provide valuable information about the structure and identity of reaction intermediates.
Derivatives and Structural Diversification in Research
Synthesis of Novel Derivatives Containing the Aminopropyl Moiety
The synthesis of new molecules incorporating the aminopropyl scaffold is a significant area of chemical research. Scientists utilize this structural unit to build more complex molecules with specific functionalities. For instance, researchers have synthesized series of 2-aminopropyl benzopyran derivatives to evaluate their potential against cancer cell lines. nih.govrsc.org These syntheses often involve multi-step pathways, starting from scaffolds like chroman-4-one and employing reactions such as aldol (B89426) condensation and reductive amination to introduce the aminopropyl group and other desired functionalities. nih.gov
Another area of focus is the creation of complex heterocyclic systems. For example, novel pentacyclic benzimidazole (B57391) derivatives featuring amino or amido side chains have been synthesized to explore their antiproliferative activities. mdpi.com The synthetic strategies for these compounds can involve conventional organic synthesis methods, as well as photochemical and microwave-assisted reactions, starting from precursors like 2-chloro-3-quinolinecarbonyl chloride and building the intricate polycyclic system step-by-step. mdpi.comresearchgate.net Similarly, researchers have developed various 2-aminopyrimidine (B69317) derivatives by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a range of amines to create libraries of compounds for biological screening. nih.gov
These examples highlight how the aminopropyl moiety and similar amino-containing fragments serve as foundational starting points for generating a diverse range of derivatives for scientific investigation.
Table 1: Examples of Synthesized Derivatives Incorporating an Aminopropyl or Similar Moiety
| Derivative Class | Synthetic Precursors | Target Application | Key Findings | Citations |
| 2-Aminopropyl Benzopyrans | Chroman-4-one, o-hydroxyacetophenones | Triple-negative breast cancer | N-methylated tertiary amine derivatives showed higher cytotoxic activity. | nih.govrsc.org |
| Pentacyclic Benzimidazoles | 2-chloro-3-quinolinecarbonyl chloride, 2-cyanomethylbenzimidazole | Antiproliferative agents | The position of the nitrogen atom and the nature of the side chain strongly influence biological activity. | mdpi.com |
| 2-Aminopyrimidines | 2-amino-4,6-dichloropyrimidine, various amines | β-Glucuronidase inhibitors | A synthesized derivative showed significantly superior activity compared to the standard inhibitor. | nih.gov |
| Tetralone Derivatives | 6-hydroxy-1-tetralone, aminoguanidine (B1677879) hydrochloride | Antibacterial agents | A synthesized compound demonstrated rapid bactericidal activity against MRSA. | mdpi.comnih.gov |
Rational Design of Modified Amines for Specific Research Applications
Rational design is a strategic approach that leverages an understanding of structure-function relationships to create molecules with desired properties, moving beyond trial-and-error methods. longdom.org This process is heavily reliant on computational tools like molecular docking and molecular dynamics simulations to predict how a designed molecule will interact with a biological target, such as a protein or enzyme. longdom.orgnrel.gov
A prime example of rational design is in the development of kinase inhibitors for cancer therapy. longdom.org Researchers have designed and synthesized series of 2-aminopyrimidine derivatives to target specific kinases like JAK2 and FLT3. nih.gov This process involves using computer-aided drug design (CADD) to guide the structural modifications, leading to compounds with high inhibitory activity and target specificity. nih.gov Similarly, 2-phenylpyrimidine (B3000279) derivatives have been designed as antifungal agents by targeting the CYP51 enzyme, using scaffold hopping strategies and molecular docking to optimize the fit within the enzyme's hydrophobic cavity. nih.gov
The development of 2-aminopropyl benzopyran derivatives also employs rational design principles. nih.govrsc.org By creating several series of related compounds and evaluating their biological activity, researchers can establish a structure-activity relationship (SAR). For example, it was found that having a tertiary amine in the aminopropyl side chain resulted in greater cytotoxicity against breast cancer cells compared to secondary amines or quaternary ammonium (B1175870) salts. nih.gov This insight, gained through systematic modification, is crucial for designing future, more potent, therapeutic candidates.
Formation of Polyfunctional Compounds and Macrocycles
Organic compounds found in nature or designed for specific, high-value applications rarely possess simple structures; they are typically polyfunctional, meaning they contain multiple functional groups. libretexts.org The chemical behavior of any one functional group in such a molecule is significantly influenced by the presence of others, a complexity that is central to both biochemistry and advanced organic synthesis. libretexts.org The synthesis of these molecules involves building complex carbon skeletons and strategically placing different reactive groups. libretexts.org
The synthesis of pentacyclic benzimidazole derivatives is an excellent illustration of creating complex, polyfunctional compounds. mdpi.com These molecules are constructed through multi-step sequences, starting from simpler functionalized precursors and building the elaborate five-ring system, which incorporates various functionalities like amido and amino side chains. mdpi.com The synthesis of benzimidazole derivatives can also be achieved through the condensation of o-phenylenediamines with amino acids, creating polyfunctional structures with recognized pharmacological potential. nih.govasianpubs.org
Furthermore, diamines like [(2S)-2-aminopropyl]dimethylamine are fundamental building blocks for macrocycles—large cyclic molecules. The condensation reaction between diamines and dicarbonyl compounds (like dialdehydes) is a primary strategy for synthesizing macrocyclic structures. nih.govresearchgate.net Depending on the geometry of the precursors, the solvent, and the potential use of a metal template, various macrocyclic products such as [2+2] or [3+3] condensates can be formed. nih.gov These macrocyclic diamines can act as host molecules, capable of forming complexes with guest molecules, a process studied for its recognition and binding properties. rsc.org
Structural Motifs Incorporating Chiral Aminopropyl Units
The incorporation of a chiral unit, such as the (2S)-aminopropyl group, into a larger molecule creates a specific structural motif that can dictate the three-dimensional shape and stereochemical outcome of reactions. A key application of such chiral motifs is in asymmetric synthesis, where they function as "chiral auxiliaries." wikipedia.org A chiral auxiliary is a group that is temporarily attached to a starting material to control the formation of a new stereocenter during a reaction. wikipedia.orgacs.org After the reaction, the auxiliary is removed, having fulfilled its role of guiding the stereochemistry. Chiral 1,2-amino alcohols, which are structurally related to the aminopropyl moiety, are well-known and widely used as chiral auxiliaries in a variety of synthetic transformations. acs.orgdiva-portal.org
The chiral β-amino alcohol framework is a prevalent motif in many pharmaceuticals and natural products and also serves as a critical component of chiral ligands used in asymmetric catalysis. westlake.edu.cn The development of new catalytic methods to efficiently construct these chiral motifs from readily available starting materials is an active and important area of research. westlake.edu.cn
In the context of drug discovery, the chiral aminopropyl unit can be a permanent part of the final structural motif, contributing to the molecule's specific interaction with a biological target. For example, in the synthesis of 2-aminopropyl benzopyran derivatives, the chiral center is an integral part of the final structure being tested for anticancer activity. nih.gov The specific (S) or (R) configuration can dramatically affect biological efficacy, as one enantiomer often fits a biological target much better than the other.
Advanced Characterization and Spectroscopic Analysis in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex amine derivatives. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, a detailed map of the molecular skeleton can be assembled.
In the study of amine-containing structures, ¹H NMR provides critical information regarding the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. For a derivative of [(2S)-2-aminopropyl]dimethylamine, one would expect to observe distinct signals corresponding to the aminopropyl backbone protons and the N,N-dimethyl protons. The integration of these signals helps confirm the number of protons in each environment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a carbon count and insight into the nature of the carbon atoms (e.g., aliphatic, aromatic, carbonyl).
For more complex derivatives, two-dimensional NMR techniques are employed to establish connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons along the alkyl chain.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of a molecule, for instance, linking the dimethylamino group to the propyl chain.
The combined use of these NMR experiments is powerful enough to determine the complete structure and relative stereochemistry of new amide alkaloids and other complex natural products isolated from various sources. researchgate.net This comprehensive approach ensures the unambiguous assignment of all proton and carbon signals, providing a definitive structural proof. researchgate.net
Mass Spectrometry for Molecular Structure and Fragmentation Analysis in Research
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) techniques are applied in the study of amine derivatives.
Under electron ionization, the parent molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. The analysis of dimethylamine (B145610) itself shows a characteristic molecular ion peak at an m/z of 45. acs.org This molecular ion then undergoes fragmentation, and the resulting pattern is a fingerprint of the molecule. The base peak (the most abundant ion) for dimethylamine appears at m/z 44, corresponding to the loss of a hydrogen atom. acs.org Other significant fragments arise from C-N and C-H bond cleavage.
Interactive Table: Key Fragments in the Mass Spectrum of Dimethylamine The following table details the main ion fragments observed in the mass spectrum of dimethylamine.
In more complex derivatives containing the this compound moiety, a characteristic fragmentation pathway involves the neutral loss of the dimethylamine group (NH(CH₃)₂), which corresponds to a loss of 45 Da. nih.gov The fragmentation of similar structures, such as ketamine analogues, often involves α-cleavage, where the bond between the carbonyl carbon and the carbon bearing the amine group breaks. mdpi.com For aminopropylbenzofuran derivatives, tandem mass spectrometry (MS/MS) has been shown to be essential for differentiating between positional isomers, as the fragmentation patterns can be subtly influenced by factors like intramolecular hydrogen bonding. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming proposed structures. mdpi.com
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule. For chiral compounds like this compound and its derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. thermofisher.com The power of modern computers and software has made the process of solving crystal structures significantly faster and more accessible. researchgate.net
In cases where obtaining single crystals of sufficient size for X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. acs.org MicroED can determine atomic-resolution structures from nanocrystals, greatly expanding the range of compounds that can be structurally characterized in the solid state. ajphr.com
Both X-ray and electron diffraction studies are crucial not only for confirming the structure of the molecule itself but also for analyzing the supramolecular assembly in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing and influence the material's physical properties. thermofisher.com
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Reaction Mechanisms and Transition States
Quantum mechanical (QM) calculations are fundamental to understanding the step-by-step pathways of chemical reactions. For [(2S)-2-aminopropyl]dimethylamine, QM methods could be employed to elucidate the mechanisms of reactions where it acts as a nucleophile, a base, or a ligand. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the high-energy transition states that govern the reaction rate.
By determining the energy barriers associated with different potential pathways, researchers could predict the most likely reaction mechanism. For instance, in an alkylation reaction, QM calculations could determine whether the reaction proceeds via an SN2 or another mechanism, and how the stereochemistry of the chiral center influences the approach of the electrophile.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would provide a wealth of information about its reactivity.
Key parameters that can be derived from DFT studies include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density distribution and the molecular electrostatic potential (MEP) would visually identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to protonation or attack by electrophiles.
Atomic Charges: Calculating the partial charges on each atom can provide a quantitative measure of the charge distribution and help in understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the energy of the outermost electrons; higher energy suggests greater nucleophilicity. |
| LUMO Energy | (Value in eV) | Indicates the energy of the lowest unoccupied orbital; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | (Value in eV) | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | (Value in Debye) | Provides information about the overall polarity of the molecule. |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents. For a flexible molecule like this compound, MD simulations could reveal the preferred three-dimensional structures (conformers) and the energy barriers between them.
Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities. MD simulations in a solvent, such as water or an organic solvent, would also provide insights into how the solvent molecules arrange around the amine and influence its conformation and reactivity through hydrogen bonding and other intermolecular forces.
Prediction of Enantioselectivity and Stereochemical Outcomes
A primary application of computational chemistry for a chiral molecule like this compound is the prediction of enantioselectivity in its reactions. When this amine reacts with a prochiral substrate, two diastereomeric transition states are possible, leading to two enantiomeric products.
By calculating the energies of these diastereomeric transition states using high-level QM or DFT methods, it is possible to predict which pathway is favored and, therefore, the enantiomeric excess (ee) of the product. These computational models can help in understanding the origin of stereocontrol, identifying the key steric and electronic interactions in the transition state that dictate the stereochemical outcome. This predictive capability is invaluable in the design of stereoselective syntheses.
Separation and Resolution Techniques for Chiral Amines
Chromatographic Methods for Enantiomer Separation
Chromatography is one of the most powerful and widely used techniques for the separation of enantiomers. chiralpedia.comresearchgate.net The fundamental principle involves creating a chiral environment in which the two enantiomers interact differently, leading to their separation. chiralpedia.com This is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. chiralpedia.comyoutube.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most common chromatographic methods employed for this purpose. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a premier technique for both analytical and preparative scale enantiomeric separation. mdpi.comcsfarmacie.cz Its effectiveness is largely due to the development of a wide array of chiral stationary phases (CSPs) that can differentiate between enantiomers. chiralpedia.commdpi.com The separation occurs as the enantiomers pass through the HPLC column and interact with the CSP; one enantiomer typically forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer in the column and thus elute later than the other. chiralpedia.comyoutube.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are exceptionally versatile and widely used for resolving a broad spectrum of chiral compounds, including amines. chiralpedia.comyakhak.org For amines that have weak UV absorption, derivatization with a chromophoric group, such as a nitrobenzoxadiazole (NBD) moiety, can be employed to enhance detection sensitivity. yakhak.org Another approach involves derivatizing chiral amines with 9-anthraldehyde (B167246) to form Schiff bases, which are highly UV-active and show good enantioselectivity on polysaccharide-derived CSPs. researchgate.net
The choice of mobile phase is also crucial for achieving optimal separation. nih.gov In normal-phase HPLC, mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., 2-propanol) are frequently used. csfarmacie.czyakhak.org
Table 1: Examples of HPLC Conditions for Chiral Amine Separation
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Composition | Detection Method | Reference |
|---|---|---|---|---|
| Chiralpak IE (Amylose derivative) | Chiral Amines (NBD derivatives) | 2-Propanol/Hexane | UV and Fluorescence | yakhak.org |
| Chiralcel OD-H (Cellulose derivative) | Chiral Amines (NBD derivatives) | 2-Propanol/Hexane | UV and Fluorescence | yakhak.org |
| Chiralcel OD-H | 9-Anthraldimine derivatives of amines | Not Specified | UV | researchgate.net |
| Pirkle-type CSPs | General Racemic Compounds | Hexane/Heptane/Cyclohexane | Not Specified | csfarmacie.cz |
Gas chromatography (GC) is another established technique for chiral separations, particularly for volatile compounds. nih.govmdpi.com Similar to HPLC, chiral GC relies on a chiral stationary phase to separate enantiomers. gcms.cz Common CSPs for GC include derivatives of amino acids (e.g., Chirasil-Val) and cyclodextrins. nih.govgcms.cz
For many non-volatile or highly polar analytes like amines, derivatization is a necessary step to increase their volatility and improve chromatographic behavior. nih.gov Racemic amines can be resolved after derivatization with agents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov A study demonstrated that aromatic amines, such as α-methyl benzylamine, showed high separation factors on a diproline-based CSP after derivatization. nih.gov Another method involves derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) for the analysis of secondary amino acids. nih.gov
Table 2: Gas Chromatography in Chiral Amine Analysis
| Chiral Stationary Phase (CSP) | Analyte/Derivative | Derivatizing Agent | Observation | Reference |
|---|---|---|---|---|
| Diproline-based CSP | Aromatic and Aliphatic Amines | Trifluoroacetic anhydride; Isopropyl isocyanate | Aromatic amines showed higher enantioselectivity than aliphatic ones. | nih.gov |
| Chirasil-L-Val | Cyclic Secondary Amino Acids | Heptafluorobutyl chloroformate and Methylamine | Effective for analyzing minor D-enantiomers in complex matrices. | nih.gov |
| Permethylated β-cyclodextrin | General Chiral Compounds | Not Applicable (Direct analysis) | Widely used for various stereochemical separations. | gcms.cz |
| DB-624 | Dimethylamine (B145610) | None (Headspace GC) | A simple method for determining secondary amines without derivatization. | ijpsonline.com |
Classical Resolution Techniques
Classical resolution is one of the oldest and most straightforward methods for separating enantiomers. chiralpedia.comrsc.org The technique is based on the conversion of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional methods like fractional crystallization. libretexts.orglibretexts.org
For the resolution of a racemic amine, a chiral acid is typically used as the resolving agent. libretexts.orglibretexts.org Acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly employed. libretexts.orglibretexts.org The reaction forms a mixture of two diastereomeric salts, for instance, the (R)-amine-(R,R)-tartrate and the (S)-amine-(R,R)-tartrate. libretexts.org Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing it to be separated by filtration. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the resolving acid. libretexts.org A significant drawback of this method is that, in its simplest form, the theoretical maximum yield for the desired enantiomer is only 50%. wikipedia.orgrsc.org
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Principle of Separation | Reference |
|---|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.orglibretexts.org |
| (-)-Malic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.org |
| Camphorsulfonic acid | Chiral Acid | Forms diastereomeric salts with chiral amines. | wikipedia.org |
Enzymatic Resolution
Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers under mild conditions. nih.govnumberanalytics.com This technique, known as kinetic resolution, involves an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, converting it into a new product, while leaving the other enantiomer largely unreacted. rsc.orgrsc.org The resulting product and the unreacted enantiomer, being different chemical compounds, can then be easily separated. google.com
Lipases are a class of enzymes frequently used for the resolution of chiral amines. numberanalytics.comrsc.orggoogle.com In a typical process, a racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). google.com The enzyme selectively acylates one amine enantiomer to form an amide, which can be separated from the remaining, unreacted amine enantiomer. rsc.orggoogle.com For example, Candida antarctica lipase B is a well-known catalyst for this type of acylation. rsc.org A key advantage of enzymatic methods is their high enantioselectivity, often yielding products with high enantiomeric excess. numberanalytics.com However, like classical resolution, standard kinetic resolution is limited to a 50% theoretical yield for the desired enantiomer. rsc.org This limitation can be overcome by processes like dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product. rsc.orgresearchgate.net
Table 4: Enzymes Used in the Resolution of Chiral Amines
| Enzyme | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Lipase (e.g., from Candida antarctica) | Selective acylation | Kinetic resolution of primary amines by forming amides. | rsc.orggoogle.com |
| Penicillin G acylase | Selective deacylation | Hydrolysis of enantiomerically enriched amides. | rsc.org |
| Proteases | Resolution | Resolution of chiral amines like (R)- and (S)-1-phenylethylamine. | numberanalytics.com |
| Subtilisin | Stereoselective aminolysis | Continuous resolution of racemic primary amines in organic solvents. | nih.gov |
| ω-Transaminases (ω-ATAs) | Stereoinversion | Deracemisation of α-chiral primary amines. | rsc.org |
Advanced Separation Technologies for Chiral Purity
Beyond traditional methods, several advanced technologies offer improved efficiency, speed, and sustainability for chiral separations. nih.gov These emerging techniques are becoming increasingly important in both analytical and preparative-scale applications.
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. researchgate.netnih.gov It often provides faster separations and uses less organic solvent compared to HPLC, making it a greener alternative. chiralpedia.com
Capillary Electrophoresis (CE): CE is a powerful analytical technique known for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. americanpharmaceuticalreview.comnih.gov Chiral separations in CE are achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated based on their different electrophoretic mobilities. wvu.eduamericanpharmaceuticalreview.com
Membrane-Based Separation: This technology utilizes membranes that incorporate chiral selectors. numberanalytics.comacs.org The separation is based on the principle of enantioselective interactions between the enantiomers and the membrane, allowing one enantiomer to pass through more readily than the other. numberanalytics.com This method shows promise for large-scale industrial applications. acs.org
Microfluidics: These systems miniaturize separation processes on a chip, offering precise fluid control and high-throughput analysis. nih.gov Integrating techniques like HPLC onto a microfluidic platform can lead to improved resolution and faster analysis times, making it a valuable tool for enantiomeric analysis. nih.gov
These advanced methods represent the forefront of chiral separation technology, providing powerful tools for obtaining enantiomerically pure compounds like [(2S)-2-aminopropyl]dimethylamine. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [(2S)-2-aminopropyl]dimethylamine to ensure high stereochemical purity?
- Methodological Answer : Synthesis typically involves reductive amination of a ketone precursor with dimethylamine, using chiral catalysts or enantioselective reducing agents (e.g., chiral oxazaborolidines) to preserve the (2S)-configuration. Critical parameters include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce racemization risks.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Purification : Chromatographic techniques (e.g., chiral HPLC) or crystallization with chiral resolving agents ensure stereochemical purity .
- Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Standard protocols include:
- Polarity assessment : Measure logP values via shake-flask or HPLC retention time comparison.
- pKa determination : Use potentiometric titration or NMR pH-dependent chemical shift analysis.
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds .
Advanced Research Questions
Q. How can discrepancies in quantifying trace dimethylamine derivatives in reaction mixtures be resolved?
- Methodological Answer : Dimethylamine-related impurities (e.g., residual solvents, byproducts) require multi-technique validation:
- GC-MS with derivatization : Use trifluoroacetic anhydride to enhance volatility for low-concentration amines.
- Ion chromatography : Quantify ionic species (e.g., ammonium salts) with suppressed conductivity detection.
- Cross-validation : Compare results from independent methods (e.g., NMR integration vs. LC-MS) to address matrix interference or calibration errors .
Q. What experimental strategies mitigate chiral inversion during long-term storage of this compound?
- Methodological Answer : Stability studies should evaluate:
- Storage conditions : Airtight containers under inert gas (argon) at −20°C minimize oxidation and moisture-induced racemization.
- Accelerated degradation : Expose samples to elevated temperatures (40–60°C) and monitor ee via periodic chiral analysis.
- Stabilizers : Add antioxidants (e.g., BHT) or buffering agents (e.g., citrate) to counteract pH-driven degradation .
Q. How can researchers design assays to probe the biological interactions of this compound with enzyme targets?
- Methodological Answer : Use kinetic and structural approaches:
- Kinetic assays : Measure inhibition constants (Ki) via fluorogenic substrates in real-time assays (e.g., tryptophan fluorescence quenching).
- Docking simulations : Perform molecular dynamics (MD) simulations to predict binding modes, guided by the compound’s amine group’s hydrogen-bonding capacity.
- Crystallography : Co-crystallize with target enzymes (e.g., monoamine oxidases) to resolve binding-site interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from steric effects or solvent polarity. Systematic evaluation includes:
- Substrate screening : Test reactivity with varied electrophiles (e.g., alkyl halides vs. acyl chlorides).
- Solvent dielectric studies : Compare reaction rates in polar (DMSO) vs. nonpolar (toluene) solvents.
- DFT calculations : Model transition states to identify steric hindrance from the dimethylamino group .
Q. What analytical approaches reconcile differences in reported pKa values for tertiary amines like this compound?
- Methodological Answer : pKa variability (~1–2 units) stems from measurement techniques. Resolve via:
- Multi-method calibration : Compare potentiometric (aqueous) vs. spectrophotometric (non-aqueous) data.
- Ionic strength adjustment : Use constant ionic media (e.g., 0.1 M KCl) to standardize conditions.
- Literature meta-analysis : Aggregate datasets with error margins to establish consensus values .
Research Design Considerations
Q. What controls are essential when studying the environmental stability of this compound in aqueous systems?
- Methodological Answer : Include:
- Abiotic controls : Autoclaved water samples to exclude microbial degradation.
- Light exposure groups : UV/Vis lamps simulating sunlight to assess photolysis.
- Reference compounds : Compare degradation rates with structurally similar amines (e.g., dimethylamine) .
Q. How can researchers validate the absence of genotoxic impurities in this compound batches?
- Methodological Answer : Follow ICH M7 guidelines:
- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation.
- LC-HRMS : Screen for alkylating agents (e.g., N-nitrosamines) at ppm levels.
- Process tracing : Identify impurity sources (e.g., raw materials, synthesis intermediates) via batch comparisons .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak IA column) | ≥98% | |
| LogP | Shake-flask (octanol/water) | 0.85 ± 0.10 | |
| Thermal Decomposition | TGA (N₂ atmosphere) | Onset: 210°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
